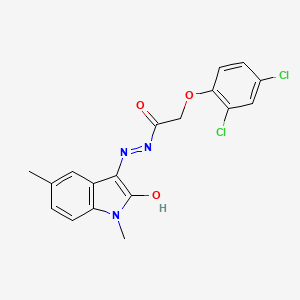![molecular formula C24H27N5O B6042383 4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6042383.png)
4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine, also known as AMN-082, is a synthetic drug that belongs to the class of piperazine derivatives. It was first synthesized in 2005 by a group of researchers led by Dr. Kenji Hashimoto at Chiba University in Japan. Since then, AMN-082 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用机制
4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine acts as a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). This receptor is primarily found in the presynaptic terminals of neurons and is involved in the regulation of neurotransmitter release. By activating mGluR7, 4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine can modulate the release of neurotransmitters, such as dopamine and glutamate, which are known to be dysregulated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the release of dopamine in the prefrontal cortex, which is a brain region that is involved in cognitive processes. It has also been shown to reduce the release of glutamate in the hippocampus, which is a brain region that is involved in memory formation. These effects suggest that 4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine may have potential therapeutic applications in disorders that involve cognitive dysfunction and memory impairment.
实验室实验的优点和局限性
4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has several advantages for lab experiments. It is a selective agonist for mGluR7, which means that it can be used to study the specific effects of activating this receptor. It is also relatively stable and can be administered in various forms, such as intraperitoneal injection or oral gavage. However, there are also some limitations to using 4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine in lab experiments. Its effects may vary depending on the dose and duration of treatment, and it may interact with other neurotransmitter systems, which can complicate the interpretation of results.
未来方向
There are several future directions for the study of 4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine. One potential direction is to investigate its therapeutic potential in other neurological and psychiatric disorders, such as Parkinson's disease and anxiety disorders. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems, which are also implicated in various disorders. Additionally, the development of new analogs of 4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine may provide more selective and potent compounds for therapeutic use.
合成方法
The synthesis of 4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine involves a series of chemical reactions that start with the reaction between 2-naphthoic acid and piperazine. The resulting product is then reacted with 1-piperidinylpyrimidine to obtain 4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine. The entire synthesis process is complex and requires expertise in organic chemistry.
科学研究应用
4-[4-(2-naphthoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and drug addiction. It has been shown to modulate the activity of certain neurotransmitters, such as dopamine and glutamate, which are known to play a crucial role in these disorders.
属性
IUPAC Name |
naphthalen-2-yl-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O/c30-24(21-9-8-19-6-2-3-7-20(19)16-21)29-14-12-28(13-15-29)23-17-22(25-18-26-23)27-10-4-1-5-11-27/h2-3,6-9,16-18H,1,4-5,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWGLAKQWPSULI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-chloro-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6042300.png)
![2-(3-chloro-4-methylphenyl)-9-(4-methylphenyl)tetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B6042317.png)

![N-(1-benzyl-3-pyrrolidinyl)-2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6042332.png)
![5-bromo-N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B6042333.png)

![2-[1-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-ylacetyl)-2-pyrrolidinyl]-1,3-thiazole](/img/structure/B6042351.png)
![N,N-dimethyl-2-{4-[(2-methyl-1-benzofuran-7-yl)carbonyl]-2-morpholinyl}ethanamine](/img/structure/B6042359.png)

![4-[(1-{4-[3-(2-methylphenyl)-1-piperidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B6042365.png)
![6-[4-(diphenylmethyl)piperazin-1-yl]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6042378.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine hydrochloride](/img/structure/B6042397.png)
![1-[(dimethylamino)sulfonyl]-N-(4-methylbenzyl)-3-piperidinecarboxamide](/img/structure/B6042405.png)
![N-[(2-tert-butyl-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-2-[(1-methyl-1H-indol-3-yl)thio]acetamide](/img/structure/B6042409.png)